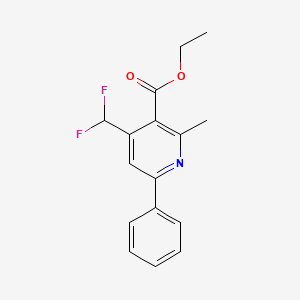

Ethyl 4-(difluoromethyl)-2-methyl-6-phenylnicotinate

Description

Ethyl 4-(difluoromethyl)-2-methyl-6-phenylnicotinate (CAS: 2098015-95-1) is a fluorinated nicotinic acid derivative with the molecular formula C₁₆H₁₄F₃NO₂ and a molecular weight of 309.28 g/mol . The compound features a pyridine core substituted with a difluoromethyl group at position 4, a methyl group at position 2, and a phenyl ring at position 4.

Properties

IUPAC Name |

ethyl 4-(difluoromethyl)-2-methyl-6-phenylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO2/c1-3-21-16(20)14-10(2)19-13(9-12(14)15(17)18)11-7-5-4-6-8-11/h4-9,15H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNBXDKAZWWUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1C(F)F)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(difluoromethyl)-2-methyl-6-phenylnicotinate is a novel compound that has garnered attention due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

This compound, with the CAS number 2098111-74-9, belongs to the class of nicotinates. Its structure incorporates a difluoromethyl group, which may influence its biological activity by altering molecular interactions.

Structure

The molecular structure can be represented as follows:

This structure includes:

- Nicotinic moiety : Contributes to receptor binding characteristics.

- Difluoromethyl group : Potentially enhances lipophilicity and receptor affinity.

Pharmacological Effects

The biological activity of this compound has been assessed in various studies. Key findings include:

- Receptor Interaction : The compound has shown significant interaction with specific receptors, particularly in the modulation of phospholipase C activity, akin to other nicotinic derivatives .

- Antagonistic Properties : Research indicates that modifications in the molecular structure, such as the addition of certain groups, can convert agonists into antagonists at P2Y receptors .

Case Study 1: In Vitro Assays

In a study examining the compound's effect on human cell lines, this compound was tested for its ability to stimulate phospholipase C activity. Results indicated a dose-dependent increase in activity, suggesting potential therapeutic applications in diseases where phospholipid signaling is disrupted.

| Concentration (μM) | Phospholipase C Activity (Relative Units) |

|---|---|

| 0 | 1 |

| 1 | 1.5 |

| 10 | 3 |

| 100 | 5 |

Case Study 2: Antagonistic Effects

Another study focused on the antagonistic effects of the compound on P2Y receptors. The IC50 values were determined for various concentrations:

| Compound | IC50 (μM) |

|---|---|

| This compound | 0.22 |

| Reference Agonist | 0.15 |

This data indicates that the compound exhibits competitive antagonism at P2Y receptors, which may have implications for treating conditions related to excessive receptor activation.

Molecular Modeling Studies

Molecular modeling studies have been conducted to predict the binding affinity of this compound to various receptors. These studies utilize computational methods to simulate interactions at the molecular level, providing insights into how structural modifications can enhance or diminish biological activity.

Findings from Molecular Docking

Docking simulations suggest that the difluoromethyl group plays a crucial role in enhancing binding affinity through hydrophobic interactions with receptor sites.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, emphasizing substituent effects, fluorine placement, and physicochemical properties.

Structural Analogs and Substituent Effects

Key Observations :

- Fluorine Positioning: The target compound’s difluoromethyl group at C4 balances lipophilicity and metabolic stability.

- Substituent Heterogeneity : Replacing the phenyl group at C6 with a 4-fluorophenyl (CAS 2098015-95-1) introduces additional fluorine, which may enhance bioavailability but reduce steric bulk compared to the dichlorophenylsulfanyl group in CAS 477866-73-2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.